molecular formula C22H18N6O3S2 B2884374 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 536706-35-1

2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2884374
CAS No.: 536706-35-1
M. Wt: 478.55
InChI Key: HZXYHSSCGVYSTK-UHFFFAOYSA-N
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Description

This compound features a pyrimido[5,4-b]indole core substituted at position 3 with a 3-methoxyphenyl group and at position 2 with a sulfanylacetamide moiety linked to a 5-methyl-1,3,4-thiadiazol-2-yl group.

Properties

IUPAC Name

2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O3S2/c1-12-26-27-21(33-12)24-17(29)11-32-22-25-18-15-8-3-4-9-16(15)23-19(18)20(30)28(22)13-6-5-7-14(10-13)31-2/h3-10,23H,11H2,1-2H3,(H,24,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXYHSSCGVYSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the methoxyphenyl group and the thiadiazole moiety. Common reagents used in these reactions include various acids, bases, and solvents, with reaction conditions carefully controlled to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes and interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Ring

  • The ethyl group may also introduce steric hindrance in target binding .
  • N-(4-(Trifluoromethoxy)phenyl) Analog ():
    Substituting the thiadiazole with a 4-(trifluoromethoxy)phenyl group introduces strong electron-withdrawing effects, enhancing metabolic stability compared to the methoxyphenyl group. The trifluoromethoxy group also increases molecular weight (~40 Da) and polar surface area, likely altering pharmacokinetic profiles .

Core Heterocycle Modifications

  • This modification may decrease binding affinity to planar enzymatic pockets but improve selectivity for sulfur-rich targets .
  • Thieno[2,3-d]pyrimidin Core with Phenyl Substituents (): The 3-phenyl and 5-(3,4-dimethylphenyl) groups in this analog significantly increase steric bulk (molar volume ~250 ų vs. The dimethylphenyl group could enhance π-π interactions in hydrophobic regions .

Substituent Variations on the Aromatic Rings

  • 3-[(4-Fluorophenyl)methyl]pyrimidoindole ():
    Introducing a 4-fluorobenzyl group at position 3 replaces the methoxyphenyl moiety, adding electronegativity and altering dipole moments. The fluorine atom may form halogen bonds with target proteins, improving binding specificity .

  • However, the methyl group may reduce rotational freedom, affecting conformational adaptability .

Structural and Property Comparison Table

Compound Feature Target Compound Ethyl-Thiadiazole Analog Trifluoromethoxy Analog Thienopyrimidin Analog
Core Structure Pyrimido[5,4-b]indole Pyrimido[5,4-b]indole Pyrimido[5,4-b]indole Thieno[3,2-d]pyrimidin
Aromatic Substituent 3-Methoxyphenyl 3-Methoxyphenyl 4-Trifluoromethoxyphenyl 4-Methylphenyl
Thiadiazole Substituent 5-Methyl 5-Ethyl Absent (replaced) 5-Methyl
Calculated logP ~3.2 ~3.7 ~3.5 ~3.0
Polar Surface Area (Ų) ~110 ~105 ~130 ~95
Key Structural Impact Balanced solubility/binding Enhanced lipophilicity Improved metabolic stability Reduced π-stacking potential

Biological Activity

The compound 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to review the biological activity of this compound based on available research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure consisting of multiple pharmacophoric elements. The key components include:

  • A pyrimido[5,4-b]indole core, which is known for various biological activities.
  • A thiadiazole moiety that often contributes to antimicrobial and anticancer properties.
  • A methoxyphenyl group that may enhance lipophilicity and membrane permeability.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The pyrimidoindole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the PI3K/Akt signaling pathway. This suggests that the compound may inhibit tumor growth by promoting programmed cell death and disrupting survival signals in malignant cells .

Antimicrobial Activity

The presence of the thiadiazole group is associated with notable antimicrobial effects:

  • In vitro Studies : Compounds similar to this one have demonstrated activity against a range of bacterial strains. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria through mechanisms that may involve disruption of bacterial cell walls or interference with protein synthesis .

Anti-inflammatory Effects

The anti-inflammatory properties are also noteworthy:

  • Inflammation Models : In experimental models of inflammation, compounds with similar structures have been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This indicates potential utility in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of a related compound on various cancer cell lines. The results indicated an IC50 value in the low micromolar range for breast and lung cancer cells. The study highlighted the compound's ability to inhibit cell proliferation and induce apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Activity

In a comparative study, a series of thiadiazole derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated superior activity compared to standard antibiotics like ampicillin, suggesting its potential as a novel antimicrobial agent .

Data Tables

Biological ActivityMechanismReference
AnticancerInduces apoptosis via caspase activation
AntimicrobialDisrupts bacterial cell wall synthesis
Anti-inflammatoryReduces pro-inflammatory cytokines

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